molecular formula C14H13NO2 B5862778 N-methyl-3-phenoxybenzamide CAS No. 50789-46-3

N-methyl-3-phenoxybenzamide

Cat. No.: B5862778
CAS No.: 50789-46-3
M. Wt: 227.26 g/mol
InChI Key: FKCUOISXAGPXMY-UHFFFAOYSA-N
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Description

N-methyl-3-phenoxybenzamide is a chemical compound provided for research and development purposes. This product is intended for use by qualified laboratory researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate the potential of this compound as a building block in organic synthesis or as a reference standard in analytical chemistry. All necessary safety data should be consulted and adhered to in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(16)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCUOISXAGPXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40877475
Record name BENZAMIDE, N-METHYL-3-PHENOXY-
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Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50789-46-3
Record name N-Methyl-3-phenoxybenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-methyl-3-phenoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZAMIDE, N-METHYL-3-PHENOXY-
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Synthetic Methodologies and Chemical Derivatization of N Methyl 3 Phenoxybenzamide and Analogues

Established Synthetic Pathways for N-methyl-3-phenoxybenzamide

The formation of this compound relies on key bond-forming reactions, namely the creation of the aryl-ether linkage and the amide bond. Several classical and modern synthetic strategies are employed to achieve this.

Ullmann-Type Coupling Reactions

The Ullmann condensation or Ullmann-type coupling is a cornerstone for the synthesis of diaryl ethers. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.orgorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of a 3-halobenzoic acid derivative with phenol, or a 3-hydroxybenzoic acid derivative with a halobenzene. The use of ligands, such as N,N-dimethylglycine, has been shown to promote these reactions at lower temperatures. organic-chemistry.org The resulting phenoxybenzoic acid can then be converted to the corresponding N-methylamide. The development of ligand-accelerated Ullmann-type reactions, often referred to as Ullmann-Ma reactions, has significantly improved the efficiency and substrate scope of these transformations, allowing for the coupling of aryl chlorides under milder conditions. researchgate.net

Esterification and Subsequent Amidation Routes

A common and versatile approach to benzamide (B126) synthesis involves a two-step process: esterification followed by amidation. rsc.orgresearchgate.net Initially, a 3-phenoxybenzoic acid is converted into an ester, for example, a methyl or ethyl ester. This esterification can be achieved through various standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst. The resulting ester then undergoes amidation by reaction with methylamine. google.com This amidation of unactivated esters can sometimes be challenging and may require elevated temperatures or the use of promoters. rsc.orggoogle.com However, methods using reagents like N,N'-diisopropylcarbodiimide (DIC) have been developed to facilitate this transformation, even in aqueous environments for certain substrates. researchgate.net

Metal-Catalyzed Cross-Coupling Approaches for Aryl-Ether and Amide Formation

Modern synthetic chemistry offers a range of metal-catalyzed cross-coupling reactions that can be applied to the synthesis of this compound. Palladium-, nickel-, or copper-based catalysts are frequently used to form C-O (aryl-ether) and C-N (amide) bonds. For instance, a Buchwald-Hartwig amination could be employed to form the amide bond from an aryl halide and methylamine. Conversely, a Buchwald-Hartwig C-O coupling reaction could form the phenoxy ether linkage. Nickel-catalyzed methods have also emerged for the direct amidation of esters. epfl.ch These catalytic systems often exhibit high functional group tolerance and can proceed under relatively mild conditions.

Other Specialized Synthetic Procedures for Benzamide Core Assembly

Beyond the more common routes, other specialized procedures exist for constructing the benzamide core. Direct condensation of carboxylic acids and amines can be achieved using specific coupling agents or catalysts. researchgate.net For example, the use of a solid acid catalyst derived from diatomite earth and an ionic liquid has been reported for the synthesis of benzamides under ultrasonic irradiation. researchgate.net Another approach involves the reaction of benzoyl isothiocyanate with various reagents to build up the benzamide scaffold, which can then be further modified. acs.org Additionally, methods for the direct alkylation of N,N-dialkyl benzamides have been developed, which could be adapted for the synthesis of specific analogues. nih.gov

Strategies for Structural Diversification and Derivatization

To explore the chemical space around this compound and understand structure-activity relationships, chemists employ various strategies to create a library of analogues with diverse structural features.

Rational Design of Substituent Variations on the Phenoxy Moiety

The phenoxy group is a key structural element that can be readily modified to study its influence on the properties of the molecule. The introduction of various substituents on the phenyl ring of the phenoxy moiety can significantly alter its electronic and steric characteristics.

Research has shown that the nature and position of substituents on the phenoxy ring can have a profound impact on the biological activity of related compounds. For example, in a series of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with a simple phenoxy group led to a decrease in antiplasmodial activity. semanticscholar.org This highlights the importance of the electronic properties of the substituent. Docking studies of other compounds containing a phenoxy moiety have revealed that this group can engage in crucial π–π stacking and hydrophobic interactions with biological targets. nih.gov

The systematic variation of substituents allows for a detailed exploration of these interactions. A common strategy involves introducing small alkyl groups, halogens (fluoro, chloro, bromo), and alkoxy groups at the ortho, meta, and para positions of the phenoxy ring. The rationale is to probe the effects of sterics and electronics in a controlled manner. For instance, a fluorine atom at the 4-position of the phenoxy group has been noted as being important for certain biological activities. semanticscholar.orgnih.gov The synthesis of a library of analogues with these variations allows for the development of quantitative structure-activity relationships (QSAR), which can guide the design of more potent and selective compounds. nih.govresearchgate.net

Starting Material 1 Starting Material 2 Reaction Type Product
3-Halobenzoic acid derivativePhenolUllmann Coupling3-Phenoxybenzoic acid
3-Phenoxybenzoic acidMethylamineAmidationThis compound
3-Phenoxybenzoic acidAlcohol (e.g., Methanol)EsterificationMethyl 3-phenoxybenzoate
Methyl 3-phenoxybenzoateMethylamineAmidationThis compound
3-HalobenzamidePhenolBuchwald-Hartwig C-O Coupling3-Phenoxybenzamide

Modifications and Functionalization of the Benzamide Ring

The benzamide ring system, which includes both the phenyl ring bearing the amide group and the associated phenoxy moiety, is a primary target for chemical modification. Functionalization of these rings can significantly influence the molecule's electronic, steric, and physicochemical properties. Research into related phenoxybenzamide structures has demonstrated that the position and nature of substituents are critical. For instance, in certain substituted benzamide series, the presence of polar, hydrogen-bond accepting groups at the meta-position (5-position) and hydrogen-bond donating/accepting groups at the para-position (4-position) of the benzamide ring plays a crucial role in molecular interactions. nih.gov

The synthesis of these functionalized analogues typically involves a multi-step approach, often beginning with the preparation of substituted precursors that are later coupled to form the final amide. A common strategy involves the synthesis of substituted anilines or carboxylic acids, which serve as building blocks. mdpi.comresearchgate.net For example, the preparation of N-(2-aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide was achieved by first synthesizing the respective trifluoromethyl-substituted carboxylic acid and the aminophenyl precursor, followed by a coupling reaction. mdpi.com

A variety of synthetic methods have been developed to introduce functional groups directly onto the phenoxybenzamide core. One such method is the iodosobenzene (B1197198) (PhIO)-mediated oxidation reaction, which allows for the direct hydroxylation of the phenoxy ring. mdpi.com This strategy was successfully employed to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives from their 2-phenoxybenzamide (B1622244) precursors. mdpi.com The reaction demonstrates that the diphenyl ether framework and the amide structure are essential for the oxidation to proceed. mdpi.com

The following table summarizes examples of modifications to the benzamide and phenoxy rings in related structures, highlighting the precursors and methods used.

Table 1: Examples of Benzamide Ring Functionalization in Analogous Systems This table is interactive. You can sort and filter the data.

Target Moiety Substituent Introduced Precursor(s) Synthetic Method Highlight Source(s)
Benzamide Ring Trifluoromethyl (CF₃) at position 3, Fluoro (F) on phenoxy ring 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzoic acid and a substituted aniline Amide coupling mdpi.com
Phenoxy Ring Hydroxyl (OH) at position 4 2-Phenoxybenzamide PhIO-mediated oxidation mdpi.com
Benzamide Ring Ethylsulfonyl (SO₂Et) at position 5, Methoxy (B1213986) (OMe) at position 2 4-amino-5-ethylsulfonyl-2-methoxy-benzoic acid and (1-ethylpyrrolidin-2-yl)methanamine Amide coupling (to form Amisulpride) nih.gov

Exploration of N-Substitution Patterns and Their Synthetic Accessibility

Varying the substituent on the amide nitrogen (N-substitution) is a fundamental strategy for creating chemical diversity in benzamide analogues. While the parent compound is this compound, replacing the methyl group with a wide array of other functionalities can profoundly alter the molecule's characteristics. The synthetic accessibility of these N-substituted analogues is generally high, primarily relying on the robust and versatile amide bond formation reaction.

The most direct route to N-substituted phenoxybenzamides involves the condensation of a phenoxybenzoic acid (or its activated form, such as an acid chloride) with a primary or secondary amine. mdpi.comresearchgate.net This method allows for the generation of large libraries of compounds by simply varying the amine reactant. For example, a study on kappa opioid receptor antagonists involved the synthesis of a library of N-substituted 4-phenoxybenzamide analogues by coupling the core acid scaffold with various complex amines. nih.gov

The range of N-substituents that can be incorporated is extensive. In the development of phenothiazine (B1677639) derivatives, a related heterocyclic system, N-substitution was achieved by reacting the core molecule with ω-chloroalkyl or chloroacyl compounds, followed by nucleophilic substitution with various secondary amines like morpholine, piperidine (B6355638), and N,N-diethanolamine. nih.gov This two-step approach provides a versatile route to introduce aminoalkyl side chains of varying lengths and functionalities. nih.gov Similarly, in the exploration of NOP receptor agonists, a series of analogues were prepared by modifying the N-3 position of a benzimidazol-2-one (B1210169) core, which was part of a larger phenoxypropyl piperidine structure, with groups like an N-methyl acetamide (B32628). nih.gov

The following interactive table illustrates the diversity of N-substitution patterns that have been synthetically accessed in analogous compound series.

Table 2: Examples of N-Substitution Patterns and Synthetic Precursors in Analogous Amide-Containing Systems This table is interactive. You can sort and filter the data.

Core Acid/Scaffold Amine Precursor / N-Substituent Group Resulting N-Substitution Pattern Source(s)
4-Phenoxybenzoic acid scaffold (S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropan-1-amine N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]- nih.gov
Benzoic acid methyl ester Methylamine N-methyl google.com
Phenoxazine N-(ω-chloroalkyl) chains followed by Morpholine N-morpholinoalkyl nih.gov
Benzimidazol-2-one scaffold N-methyl acetamide group N-CH₂CONHCH₃ nih.gov
2-Phenoxy-N-(2-(piperazin-1-yl)phenyl)benzamide Formic acid (via formylation) N-formyl (on piperazine) researchgate.net

Molecular Mechanisms of Action and Biological Target Interactions of N Methyl 3 Phenoxybenzamide Derivatives

Enzymatic Inhibition and Modulation Studies

Investigation of Shikimate Kinase (MtSk) Inhibition Mechanisms

Extensive searches of scientific literature did not yield specific studies investigating the inhibition of Shikimate Kinase (MtSk) by N-methyl-3-phenoxybenzamide or its derivatives. Therefore, no data on the inhibition mechanisms or activity profiles for this enzyme are available at this time.

Characterization of Protein Arginine Methyltransferase (PRMT4) Inhibitory Profiles

Research has identified derivatives of this compound as potent inhibitors of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues in proteins.

A notable derivative, TP-064 (N-methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide), has been developed as a highly potent and selective small-molecule inhibitor of PRMT4. Studies have shown that TP-064 inhibits the methyltransferase activity of PRMT4 with a half-maximal inhibitory concentration (IC50) of less than 10 nM. The binding of TP-064 to PRMT4 is dependent on the presence of SAM, suggesting an ordered kinetic mechanism where SAM binds first.

In contrast, a structurally similar compound, TP-064N (N-((2-(1-(2-methoxyethyl)piperidin-4-yl)pyridin-4-yl)methyl)-N-methyl-3-phenoxybenzamide), where the terminal aminomethyl group of TP-064 is replaced with a methoxy (B1213986) moiety, exhibits significantly reduced inhibitory activity against PRMT4, with an IC50 of 2.5 ± 0.6 μM. This marked difference in potency highlights the critical role of the terminal aminomethyl group for high-affinity binding and inhibition. The binding of TP-064N to PRMT4 was not observed through differential static light scattering (DSLS) analysis.

The high selectivity of TP-064 for PRMT4 has been demonstrated against other members of the PRMT family, showing over 100-fold greater selectivity for PRMT4. The co-crystal structure of PRMT4 in complex with TP-064 has provided structural evidence for the specificity of this inhibition. These findings underscore the potential of this compound derivatives as specific probes for studying PRMT4 function and as potential therapeutic agents.

Inhibitory Activity of this compound Derivatives against PRMT4

CompoundStructurePRMT4 IC50Key Findings
TP-064 N-methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide< 10 nMPotent and selective inhibitor. Binding is SAM-dependent.
TP-064N N-((2-(1-(2-methoxyethyl)piperidin-4-yl)pyridin-4-yl)methyl)-N-methyl-3-phenoxybenzamide2.5 ± 0.6 μMSignificantly reduced inhibitory activity compared to TP-064.

Elucidation of Poly(ADP-ribose) Polymerase (PARP10) Inhibition Pathways

No specific research findings detailing the inhibition of Poly(ADP-ribose) Polymerase (PARP10) by this compound or its derivatives were identified in the available literature. Consequently, information on the inhibition pathways for this enzyme is not available.

Analysis of Other Enzyme-Targeting Activities

Beyond the well-documented inhibition of PRMT4, a comprehensive search of scientific databases did not reveal studies focused on other specific enzyme-targeting activities of this compound derivatives.

Receptor Interaction and Ligand Binding Profiling

Characterization of Kappa Opioid Receptor Antagonism

There is no available scientific literature or research data describing the interaction of this compound or its derivatives with the Kappa Opioid Receptor. Therefore, no information on their potential antagonist activity or binding profiles at this receptor can be provided.

Examination of Alpha-Adrenergic Receptor Modulatory Effects of Related Compounds

While direct studies on this compound's effect on alpha-adrenergic receptors are not extensively documented, the structurally related compound, phenoxybenzamine (B1677643), offers significant insights. Phenoxybenzamine is classified as a nonselective, irreversible antagonist of alpha-adrenergic receptors. nih.govdrugbank.com Its mechanism involves forming a stable, covalent bond with these receptors, leading to a long-lasting blockade. nih.govnih.gov

This action produces a "chemical sympathectomy," resulting in the relaxation of muscles in blood vessel walls. nih.gov The vasodilative effect lowers blood pressure by decreasing peripheral vascular tone. nih.gov The blockade of alpha-adrenergic receptors by phenoxybenzamine is not limited to blood vessels; it also affects smooth muscles in the urogenital system, leading to urethral relaxation. nih.gov Studies in hypertensive subjects have shown that alpha-adrenergic blockade with phenoxybenzamine significantly reduces blood pressure and demonstrates the role of enhanced vascular reactivity in hypertension. nih.gov The irreversible nature of this binding differentiates it from many other receptor antagonists and highlights a potential, potent mechanism of action for structurally similar compounds.

Studies on Serotonin (B10506) Receptor (5-HT3) Ligand Binding Characteristics

The serotonin 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, distinct from other G-protein-coupled serotonin receptors. nih.govnih.gov These receptors are constructed from five subunits that form a central ion-conducting pore permeable to cations (Na+, K+, and Ca2+), mediating fast, depolarizing responses in neurons. nih.govmdpi.com The ligand-binding site is located at the interface between adjacent subunits in the extracellular domain. nih.govmdpi.com

A wide range of selective agonists and antagonists for the 5-HT3 receptor have been identified, and their pharmacophore is reasonably well understood. nih.gov Antagonists for this receptor, such as ondansetron (B39145) and granisetron, have found clinical use, primarily for their antiemetic properties. nih.govnih.gov However, a review of the current scientific literature does not provide specific data on the binding characteristics or modulatory effects of this compound or its direct derivatives on 5-HT3 receptors. While the related compound phenoxybenzamine has been studied for its effects on dopaminergic ligand binding sites, its interaction with 5-HT3 receptors is not a primary focus of existing research. Therefore, the potential for this compound derivatives to act as ligands for the 5-HT3 receptor remains an area for future investigation.

Cellular and Subcellular Pathway Perturbations

Mechanistic Investigations of Antiplasmodial Activity (e.g., Dihydroorotate (B8406146) Dehydrogenase, Cytochrome bc1 Complex Interaction)

Derivatives of phenoxybenzamide have emerged as potent agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary mechanism of this antiplasmodial activity involves the disruption of the parasite's mitochondrial electron transport chain. Specifically, these compounds have been shown to inhibit two crucial enzymes in this pathway: dihydroorotate dehydrogenase (DHODH) and the cytochrome bc1 complex. nih.gov

P. falciparum cannot salvage pyrimidines from its host and is entirely dependent on its own de novo pyrimidine (B1678525) biosynthesis pathway for survival, making the enzymes in this pathway attractive drug targets. nih.gov DHODH catalyzes a rate-limiting step in this very pathway. nih.gov Studies on a series of 2-phenoxybenzamide (B1622244) derivatives demonstrated that they inhibit P. falciparum DHODH (PfDHODH) at nanomolar concentrations while showing selectivity over the human form of the enzyme. The metabolomic profile of parasites treated with these compounds resembles that of atovaquone, a known inhibitor of the cytochrome bc1 complex, indicating a dual-target mechanism.

Table 1: Antiplasmodial Activity of Selected Benzamide (B126) Derivatives against P. falciparum
CompoundDescriptionTarget/AssayIC50 (µM)Reference
MMV030666 (Lead Compound)2-phenoxybenzamide derivativeP. falciparum (NF54)~0.2 - 0.5
KMC-3N-phenylbenzamide derivativeP. falciparum (Whole Cell)8.7 nih.gov
KMC-15N-phenylbenzamide derivativeP. falciparum (Whole Cell)5.7 nih.gov
Compound 19 (N-pivaloyl analogue)2-Phenoxybenzamide derivativeP. falciparum (NF54)0.6172 nih.gov
Compound 56 (N-pivaloyl analogue)2-Phenoxybenzamide derivativeP. falciparum (NF54)0.6593 nih.gov

Analysis of Angiogenesis Pathway Modulation, including VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, and it is largely regulated by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govnih.gov A key component of this pathway is the VEGF Receptor-2 (VEGFR-2), a tyrosine kinase receptor that, upon activation, triggers downstream signals promoting endothelial cell proliferation, migration, and survival. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in modern cancer therapy. nih.gov

A number of small molecule inhibitors, including derivatives containing carboxamide and benzamide scaffolds, have been developed as potent VEGFR-2 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its phosphorylation and activation. For instance, a series of novel thiophene-3-carboxamide (B1338676) derivatives have demonstrated excellent VEGFR-2 inhibitory activity and anti-proliferative effects against various cancer cell lines. While this compound itself has not been singled out in these studies, the consistent efficacy of related amide structures underscores the potential of this chemical class to modulate the angiogenesis pathway.

Table 2: VEGFR-2 Inhibitory Activity of Selected Kinase Inhibitors
Compound/DrugDescriptionIC50 (nM)Reference
SorafenibMulti-kinase inhibitor82 nih.gov
Compound 11Piperazinylquinoxaline derivative192 nih.gov
Compound 6Nicotinamide-based derivative60.83 nih.gov
Compound 14dThiophene-3-carboxamide derivative191.1
PazopanibIndazolylpyrimidine TKI30
SunitinibOral oxindole (B195798) derivative TKI~9 (for VEGFR-2)

Identification and Characterization of Other Molecular Pathways Influenced by the Compound

Beyond their primary targets, phenoxybenzamide derivatives have been observed to perturb other cellular pathways. In the context of antiplasmodial research, in addition to targeting DHODH and the cytochrome bc1 complex, some 2-phenoxybenzamide derivatives cause bloating of the parasite's digestive vacuole. nih.gov This suggests a potential secondary mechanism of action related to the disruption of hemoglobin catabolism or osmotic balance within this organelle. nih.gov

In cancer-related studies, the downstream consequences of VEGFR-2 inhibition by related compounds have been characterized. The inhibition of this receptor can lead to the blockage of the cell cycle, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis (programmed cell death). Furthermore, mechanistic studies have shown that these inhibitors can reduce the phosphorylation levels of downstream signaling proteins such as MEK and ERK, which are critical for cell proliferation and survival pathways. These findings indicate that the influence of this class of compounds extends beyond simple receptor binding to encompass a broader modulation of cellular signaling cascades.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl 3 Phenoxybenzamide Derivatives

Elucidation of Essential Pharmacophoric Elements

The fundamental scaffold of N-methyl-3-phenoxybenzamide, characterized by a central benzamide (B126) core with a phenoxy group at the 3-position and an N-methyl substituent, is paramount for its biological function. SAR studies confirm that the amide linkage, the two aromatic rings, and the N-alkyl group are the essential components of the pharmacophore. The specific spatial arrangement of these elements, influenced by the ether and amide bonds, is critical for interaction with biological targets. The placement of the phenoxy ring at the 3-position of the benzamide is considered optimal for the biological activities observed in many derivatives. nih.gov

Impact of Aromatic Ring Substitutions on Biological Activity

Positional and Electronic Effects of Substituents on the Phenoxy Ring

The biological potency of this compound derivatives is significantly swayed by the position and electronic properties of substituents on the phenoxy ring. Research has demonstrated that introducing either electron-withdrawing or electron-donating groups can modulate activity, with the effect being highly dependent on their location. For instance, substitutions at the para-position of the phenoxy ring are often favorable and can result in enhanced biological effects. These substituents can alter the molecule's electron density, thereby affecting its binding affinity through interactions like hydrogen bonds and pi-stacking.

In a series of 2-phenoxybenzamides developed for antiplasmodial activity, moving a substituent from the meta to the para position on a connected ring system resulted in a significant increase in activity and selectivity. mdpi.com

Influence of Halogenation and Alkyl/Hydroxyl Groups on Activity

The introduction of specific chemical groups, such as halogens, alkyl, or hydroxyl moieties, has been a key area of investigation.

Halogenation: Adding halogen atoms, like fluorine or chlorine, to the phenoxy ring has been shown to boost biological activity. semanticscholar.org This enhancement is often linked to changes in lipophilicity and the potential for halogen bonding. For example, a 4-fluorophenoxy substituent was found to be advantageous for the antiplasmodial activity of certain benzamide derivatives. mdpi.comsemanticscholar.org

Alkyl/Hydroxyl Groups: Small alkyl groups can influence activity by affecting the compound's size and lipophilicity. semanticscholar.org Hydroxyl groups, capable of acting as both hydrogen bond donors and acceptors, can also significantly modify binding affinity. In one study, N-methyl-substituted derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring showed promising antiproliferative activity. mdpi.com The presence of a 3-hydroxyphenyl group was also a key feature in a series of potent kappa opioid receptor antagonists based on a phenoxybenzamide scaffold. nih.gov

The following table summarizes the effects of different substituents on the phenoxy ring on the antiplasmodial activity of 2-phenoxy-3-(trifluoromethyl)benzamide derivatives.

R (Phenoxy Ring Substituent)IC₅₀ (µM) against P. falciparumSelectivity Index (S.I.)
H3.73830.22
4-F0.2690461.0

Data sourced from studies on 2-phenoxybenzamide (B1622244) derivatives, highlighting the impact of phenoxy ring substitution. mdpi.comsemanticscholar.org

Role of N-Substitution and Amide Moiety Modifications in Potency and Selectivity

The N-methyl group is a crucial element influencing the biological profile of these compounds. Altering this group has a significant effect on potency and selectivity. Studies on related structures indicate that replacing the N-methyl group with larger alkyl groups can sometimes diminish activity, suggesting a constrained binding pocket near the amide nitrogen. nih.gov

Modifications to the amide bond itself, such as creating bioisosteric replacements, have been explored to understand the role of this linker's hydrogen-bonding capacity and conformational stability. These investigations often underscore the necessity of the amide moiety for preserving the structural integrity required for biological action. nih.gov In the development of antiplasmodial agents, it was found that bulky, non-polar substituents on a terminal piperazinyl nitrogen, which is part of a larger N-substituent on the benzamide, were beneficial for high activity. semanticscholar.org

Stereochemical Considerations and Their Influence on Biological Response

While the parent this compound is achiral, introducing chiral centers through substitution can lead to stereoisomers with distinct biological activities. This stereoselectivity strongly suggests a specific three-dimensional interaction with the biological target. For example, in a series of kappa opioid receptor antagonists, the specific stereochemistry of the N-substituent, (1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl, was critical for potent and selective antagonist properties. nih.gov The differential effects between enantiomers or diastereomers offer valuable clues about the binding site's topography and the optimal orientation of the ligand.

Computational Chemistry and Molecular Modeling Applications in N Methyl 3 Phenoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the binding mode of N-methyl-3-phenoxybenzamide derivatives and predicting their affinity for biological targets.

Research into a series of this compound analogues has utilized molecular docking to elucidate their interaction with the kappa opioid receptor (KOR). nih.govacs.org These studies are vital in the quest to develop selective KOR antagonists. nih.gov For instance, docking simulations of potent antagonists, such as the 3-methylphenoxy analogue of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, were performed using the crystal structure of the KOR. acs.org

These simulations revealed key interactions within the receptor's binding site. The docking results indicated that the ligands form critical non-covalent interactions, such as hydrogen bonds and charged interactions, with specific amino acid residues, which are essential for receptor binding and subsequent biological activity. nih.gov For example, in studies of similar ligands targeting opioid receptors, a common interaction involves a charged interaction with an aspartate residue (D147) and a hydrogen bond to a histidine residue (H297). nih.gov The insights gained from these docking studies help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new analogues with improved potency and selectivity. nih.govnih.gov

Parameter Description Example from Opioid Receptor Docking Reference
Protein Target The biological macromolecule, typically a receptor or enzyme, to which the ligand binds.Kappa Opioid Receptor (PDB ID: 4DJH) acs.org
Key Residues Amino acids in the binding pocket that form significant interactions with the ligand.Aspartate (Asp), Tyrosine (Tyr) acs.orgnih.gov
Interaction Types The nature of the non-covalent bonds formed between the ligand and the receptor.Hydrogen Bonds, Electrostatic Interactions acs.org
Docking Score A numerical value that estimates the binding affinity of the ligand to the target.S-score (kcal/mol) nih.gov
Binding Conformation The predicted 3D orientation and geometry of the ligand within the binding site.Comparison with a known ligand (e.g., JDTic) acs.org

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

For this compound, these calculations can determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. bsu.by Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the regions of a molecule that are rich or deficient in electrons. nih.gov These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack, thereby providing insight into potential metabolic pathways and intermolecular interactions. nih.govbsu.by

Although specific quantum chemical studies on this compound are not widely published, the methodology is standard for analyzing related compounds. For example, calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide involved full optimization of the molecule's geometry and calculation of its electronic absorption spectrum. bsu.by Such analyses for this compound would be crucial for understanding its fundamental chemical properties and predicting its behavior in biological systems.

Calculated Property Significance in Drug Research Reference
Optimized Geometry Predicts the most stable 3D structure of the molecule. bsu.by
HOMO-LUMO Energy Gap Indicates the molecule's chemical reactivity and stability. bsu.by
Molecular Electrostatic Potential (MEP) Identifies regions for electrophilic and nucleophilic attack, predicting interaction sites. nih.gov
Electron Absorption Spectrum (UV/Vis) Predicts how the molecule interacts with light, useful for analytical purposes. bsu.by
Heat of Formation Provides information on the thermodynamic stability of the molecule. bsu.by

De Novo Design and Virtual Screening Methodologies for Novel Analogues

The discovery of novel bioactive compounds is a cornerstone of pharmaceutical research. De novo design and virtual screening are powerful computational strategies used to identify new chemical entities with desired biological activities. mdpi.com

Virtual screening involves computationally screening large libraries of chemical compounds against a specific biological target to identify potential "hits." nih.gov This can be done through ligand-based or structure-based approaches. In ligand-based screening, known active molecules are used as templates to find other compounds with similar properties. mdpi.com Structure-based virtual screening uses the 3D structure of the target protein to dock and score compounds from a database. mdpi.com This approach has been successfully used to identify novel inhibitors for various targets, including the discovery of N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as RORγ inverse agonists. nih.gov

De novo design, on the other hand, involves building novel molecules from scratch, often by assembling small chemical fragments within the binding site of a target protein. mdpi.com This approach has the potential to generate highly novel scaffolds that are not present in existing databases. mdpi.com

For this compound, these methodologies are highly applicable. For instance, the discovery of potent kappa opioid receptor antagonists involved the synthesis and screening of a library of analogues based on a core scaffold, a process that can be significantly streamlined by computational screening. nih.govacs.org A virtual screening campaign could be initiated using the phenoxybenzamide core to search for compounds targeting other receptors, such as p38 MAP kinase, for which some phenoxybenzamide derivatives have shown activity. drugbank.com

Methodology Description Application Reference
Structure-Based Virtual Screening Docks a library of compounds into the 3D structure of a target protein.Identifying novel BCR-ABL1 inhibitors. mdpi.com
Ligand-Based Virtual Screening Uses the structure of a known active ligand to find similar compounds.Identifying new trypanocidal agents based on a benzimidazole (B57391) scaffold. mdpi.com
De Novo Design Generates novel molecular structures piece-by-piece within a target's binding site.Designing novel inhibitors for DNA methyltransferase 1 (DNMT1). mdpi.com
Pharmacophore Modeling Creates a model of the essential steric and electronic features required for binding.Identifying benzimidazole derivatives as FLAP inhibitors. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of a predicted binding pose and understanding the flexibility of both the ligand and the target protein. nih.gov

MD simulations of a compound-target complex, such as an this compound analogue bound to the kappa opioid receptor, can reveal important dynamic information. acs.orgnih.gov These simulations, which can run for nanoseconds or longer, allow researchers to observe the stability of key hydrogen bonds, monitor conformational changes in the protein, and calculate the binding free energy of the complex. nih.govnih.gov The results can validate docking predictions and provide a more accurate understanding of the binding event. nih.gov

Furthermore, conformational analysis of the ligand alone can identify its low-energy shapes in solution, which is important because a molecule must often adopt a specific conformation to fit into a receptor's binding site. This information is critical for designing constrained analogues with improved binding affinity and selectivity. The insights from MD simulations are invaluable for rationalizing why certain substitutions on the this compound scaffold lead to enhanced or diminished activity, thereby guiding further optimization efforts. nih.govresearchgate.net

Analysis/Parameter Information Gained Reference
Root Mean Square Deviation (RMSD) Measures the stability of the protein and ligand over the simulation time. nih.gov
Root Mean Square Fluctuation (RMSF) Identifies flexible regions of the protein upon ligand binding. nih.gov
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds to assess interaction stability. nih.gov
Binding Free Energy Calculation Provides a more accurate estimation of binding affinity than docking scores. nih.gov
Conformational Clustering Identifies the most populated conformations of the ligand within the binding site. mdpi.com

Advanced Analytical Methodologies Utilized in the Research of N Methyl 3 Phenoxybenzamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and determining the purity of N-methyl-3-phenoxybenzamide. These techniques provide detailed information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to obtain a complete structural picture.

In ¹H NMR analysis of a related compound, N-methylbenzamide, conducted in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. rsc.org The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.30-7.72 ppm). rsc.org A broad singlet corresponding to the amide proton (N-H) is usually seen around δ 6.27 ppm, and the methyl protons (CH₃) present as a doublet at approximately δ 2.93 ppm due to coupling with the amide proton. rsc.org

¹³C NMR spectroscopy provides complementary information about the carbon framework. For N-methylbenzamide, the carbonyl carbon (C=O) shows a signal at δ 168.3 ppm. rsc.org The carbons of the phenyl ring resonate between δ 126.9 and δ 134.6 ppm, while the methyl carbon (CH₃) signal appears at δ 26.9 ppm. rsc.org Although specific data for this compound is not detailed in the provided search results, the principles remain the same, with expected shifts influenced by the phenoxy group.

Table 1: Representative ¹H and ¹³C NMR Data for N-methylbenzamide

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.30-7.72 Multiplet Phenyl protons
¹H 6.27 Broad Singlet Amide proton (N-H)
¹H 2.93 Doublet Methyl protons (CH₃)
¹³C 168.3 - Carbonyl carbon (C=O)
¹³C 126.9-134.6 - Phenyl carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-methylbenzamide, a structurally similar compound, displays characteristic absorption bands that confirm its key functional groups. nist.govnist.gov

A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed around 1650 cm⁻¹. The N-H stretching vibration appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are found around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The presence of the phenoxy group in this compound would introduce additional characteristic bands for the ether linkage (C-O-C), typically in the 1250-1000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Amide-Containing Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide (N-H) Stretching 3300-3500
Amide (C=O) Stretching 1630-1680
Aromatic (C-H) Stretching 3000-3100
Alkyl (C-H) Stretching 2800-3000

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. lcms.czresearchgate.net

The electron ionization (EI) mass spectrum of N-methylbenzamide shows a molecular ion peak [M]⁺ at m/z 135, corresponding to its molecular weight. nist.gov Fragmentation patterns in the mass spectrum provide structural information. For instance, the loss of the methylamino group can lead to a prominent benzoyl cation peak at m/z 105.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing trace amounts of compounds and their metabolites. lcms.cznih.gov This technique allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, providing a high degree of certainty in identification. bohrium.com For this compound, LC-MS/MS would be instrumental in metabolic studies, enabling the identification of various transformation products. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances sensitivity and specificity for quantitative analysis. researchgate.net

Chromatographic Methods for Compound Separation and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, and other related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A common HPLC method for analyzing benzamide (B126) derivatives involves a reversed-phase column (such as C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netresearchgate.net

For instance, a method for the simultaneous determination of N-phenylbenzamide and its intermediates utilized a C18 column with a mobile phase of acetonitrile (B52724) and a 10mM sodium acetate (B1210297) buffer (pH 5) in a 50:50 ratio, with UV detection at 254 nm. researchgate.net The development of such isocratic or gradient elution methods allows for the efficient separation of the target compound from its precursors and byproducts. The retention time of this compound would be specific to the exact chromatographic conditions used.

Table 3: Typical HPLC Parameters for Benzamide Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Aqueous Buffer

Gas Chromatography (GC and GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. shimadzu.com

The analysis of this compound by GC would likely involve a capillary column with a non-polar or medium-polarity stationary phase, such as one containing polydimethylsiloxane (B3030410) with a small percentage of phenyl groups. rsc.org The compound would be vaporized in a heated injection port and carried through the column by an inert gas, separating based on its boiling point and interaction with the stationary phase. nih.gov

GC-MS analysis provides both the retention time from the GC and the mass spectrum from the MS, allowing for highly confident identification. gcms.cz Derivatization may sometimes be employed to improve the chromatographic properties or enhance the sensitivity of detection for certain compounds, although it may not be necessary for this compound itself. jfda-online.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-methylbenzamide
Acetonitrile
Sodium acetate
N-phenylbenzamide

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid analytical technique for monitoring the progress of the chemical synthesis of this compound. This method allows chemists to qualitatively assess the presence of starting materials, intermediates, and the final product in a reaction mixture.

In a typical synthesis, this compound is prepared by the amide coupling of 3-phenoxybenzoic acid and methylamine. The progress of this reaction can be monitored by TLC. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica (B1680970) gel.

The plate is then developed in a sealed chamber containing a suitable solvent system, known as the eluent. The choice of eluent is critical for achieving good separation of the different components in the reaction mixture. For phenoxybenzamide derivatives, a common solvent system might consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or dichloromethane. The ratio of these solvents can be adjusted to optimize the separation. For instance, a system of 70:30 heptane:ethyl acetate might be used.

As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent. Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

The spots can be visualized under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate. By comparing the spots of the reaction mixture to the spots of the starting materials, a chemist can determine if the reactants have been consumed and if the desired product has been formed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Table 1: Representative TLC Data for the Synthesis of this compound

CompoundRf Value (70:30 Heptane:Ethyl Acetate)Visualization
3-Phenoxybenzoic Acid (Starting Material)0.25UV (254 nm)
Methylamine (Starting Material)Not typically visualized by this method-
This compound (Product)0.50UV (254 nm)

Note: The Rf values are illustrative and can vary based on the specific TLC plate, solvent system, and experimental conditions.

Advanced In Vitro Binding and Functional Assays

To investigate the pharmacological properties of this compound, researchers employ advanced in vitro binding and functional assays. These assays are essential for determining the compound's affinity for specific biological targets, such as G-protein coupled receptors (GPCRs), and for characterizing its functional effects as an agonist, antagonist, or inverse agonist.

One of the most powerful functional assays used in this context is the [35S]GTPγS binding assay . This assay measures the activation of G-proteins, which is an early event following the binding of a ligand to a GPCR. [35S]GTPγS is a non-hydrolyzable analog of guanosine (B1672433) triphosphate (GTP) that is radiolabeled with sulfur-35. When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. In the assay, [35S]GTPγS binds to the activated G-protein and, because it is resistant to hydrolysis, it accumulates. The amount of radioactivity incorporated is then measured and is proportional to the extent of G-protein activation.

This assay is particularly valuable for characterizing the efficacy and potency of compounds like this compound at specific GPCRs. For example, research on related phenoxybenzamide analogues has utilized the [35S]GTPγS binding assay to evaluate their activity at opioid receptors. nih.gov In such studies, the ability of the compound to stimulate [35S]GTPγS binding in the absence or presence of a known receptor agonist is measured.

Table 2: Illustrative [35S]GTPγS Binding Assay Data for this compound at a Hypothetical GPCR

CompoundConcentration% Stimulation of [35S]GTPγS Binding
Basal-0%
Reference Agonist1 µM100%
This compound10 nM15%
This compound100 nM45%
This compound1 µM85%
This compound (in presence of antagonist)1 µM5%

Note: This data is hypothetical and serves to illustrate the type of results obtained from a [35S]GTPγS binding assay.

In addition to binding assays, enzyme kinetic assays are employed to understand the interaction of this compound with specific enzymes. For instance, its potential to inhibit metabolic enzymes like those in the cytochrome P450 family (e.g., CYP3A4) can be assessed. Such studies are crucial for predicting potential drug-drug interactions. In a typical CYP3A4 inhibition assay, a fluorescent substrate of the enzyme is incubated with the enzyme and the test compound. The rate of the fluorescent product formation is measured over time. A decrease in the rate of product formation in the presence of this compound would indicate inhibition of the enzyme. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit the enzyme activity by 50%.

Table 3: Representative Enzyme Kinetic Data for this compound

EnzymeSubstrateThis compound Concentration% InhibitionIC50 (µM)
CYP3A4Fluorogenic Substrate1 µM20%>10
CYP3A4Fluorogenic Substrate10 µM48%>10
CYP3A4Fluorogenic Substrate50 µM85%12.5

Note: The data presented is for illustrative purposes.

These advanced analytical and in vitro methodologies are fundamental to the comprehensive scientific investigation of this compound, providing essential data on its synthesis, purity, and pharmacological profile.

Preclinical and in Vitro Research Models for Mechanistic Elucidation of N Methyl 3 Phenoxybenzamide

Cell-Based Assays for Investigating Efficacy and Selectivity

Information regarding the use of cell-based assays to investigate the efficacy and selectivity of N-methyl-3-phenoxybenzamide is not described in the available literature. Such assays are fundamental in early-stage drug discovery to determine a compound's activity on specific cell lines, which can be indicative of its potential therapeutic application, for instance, in oncology or immunology. These assays would typically quantify the effect of the compound on cell viability, proliferation, or other cellular functions.

In Vitro Enzyme and Receptor Binding Studies

There is a lack of published data from in vitro enzyme and receptor binding studies for this compound. These studies are crucial for identifying the molecular targets of a compound. Through techniques such as radioligand binding assays or enzyme activity assays, researchers can determine the affinity and selectivity of a compound for various receptors and enzymes. For example, research on more complex analogues has utilized [³⁵S]GTPγS binding assays to evaluate their effects on opioid receptors. However, similar data for this compound is not available.

Utilization of Organotypic Models for Exploring Biological Mechanisms

The use of organotypic models, such as organoids or tissue explants, to explore the biological mechanisms of this compound has not been reported in the scientific literature. These three-dimensional models can offer a more physiologically relevant context to study a compound's effect on tissue architecture and function compared to traditional two-dimensional cell cultures.

Application of Relevant Animal Models for Mechanistic Insights (excluding clinical outcomes)

No specific animal models have been described in the available literature for the purpose of gaining mechanistic insights into the action of this compound. Animal models are indispensable for understanding the in vivo pharmacology of a compound, including its mechanism of action within a complex biological system.

Future Directions and Emerging Research Avenues for N Methyl 3 Phenoxybenzamide

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of novel analogues derived from the N-methyl-3-phenoxybenzamide core is a critical step toward enhancing biological activity and target specificity. A systematic approach to modifying the parent structure, guided by structure-activity relationship (SAR) studies, will be essential. Research on related phenoxybenzamide compounds has demonstrated that even minor chemical modifications can lead to significant changes in efficacy and selectivity. researchgate.net

Future synthetic strategies will likely focus on two primary regions of the molecule: the phenoxy ring and the N-methylbenzamide moiety.

Modification of the Phenoxy Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenoxy ring can modulate the electronic and steric properties of the molecule. This can influence binding affinity for a target protein and affect pharmacokinetic properties.

Modification of the Benzamide (B126) Core: Alterations to the N-methyl group, such as replacement with larger alkyl chains or cyclic structures, can explore new binding pockets on a target protein. Furthermore, substitution on the benzamide ring itself can refine interactions with the target.

A successful example of this approach was seen in the development of antiplasmodial 2-phenoxybenzamides. researchgate.net Starting from a lead compound, researchers synthesized twenty-one new derivatives and found that the substitution pattern on both the anilino and diaryl ether parts of the molecule had a strong impact on antiplasmodial activity and cytotoxicity. researchgate.net One derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, showed a significant improvement in activity and a superior selectivity index of 460 compared to the original lead. researchgate.net This highlights the power of iterative analogue design.

Applying this paradigm to this compound, a systematic library of analogues could be synthesized to probe for enhanced specificity against a desired biological target.

Table 1: Hypothetical Analogue Design Strategy for this compound

Modification Site Proposed Substituents Rationale
Phenoxy Ring (Positions 2', 3', 4') -F, -Cl, -Br, -CF3, -OCH3 Modulate electronic properties, improve metabolic stability, and explore halogen bonding.
Benzamide Ring (Positions 4, 5, 6) -CN, -NO2, -SO2NH2 Introduce hydrogen bond donors/acceptors to enhance target-specific interactions.

Exploration of Novel Biological Targets and Therapeutic Research Areas

While the precise biological targets of this compound are not yet fully elucidated, research on structurally related compounds provides a roadmap for future investigation. The phenoxybenzamide scaffold has been implicated in a diverse range of biological activities, suggesting that this compound and its future analogues could be relevant for multiple therapeutic areas.

Infectious Diseases: Recent studies on 2-phenoxybenzamide (B1622244) derivatives have revealed potent multi-stage activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Mechanistic studies suggest that these compounds may act by disturbing the mitochondrial electron transport chain, potentially targeting enzymes like dihydroorotate-dehydrogenase or the cytochrome bc1 complex. researchgate.net This provides a strong rationale for screening this compound and its analogues for antiplasmodial and, by extension, other antiparasitic activities.

Oncology: The structurally distinct compound Phenoxybenzamine (B1677643), which also contains a phenoxy moiety, has been found to possess histone deacetylase (HDAC) inhibitory activity, with particular sensitivity noted for HDAC5, HDAC6, and HDAC9. nih.gov HDACs are critical regulators of gene expression and are validated targets in cancer therapy. This finding suggests that the this compound scaffold could be explored for potential HDAC inhibition or other epigenetic modulatory effects. Screening against a panel of human cancer cell lines could uncover novel antiproliferative activities. nih.gov

Cardiovascular and Urogenital Disorders: Phenoxybenzamine is an established α-adrenergic receptor antagonist used to manage hypertensive crises and has off-label applications related to its ability to relax smooth muscle. nih.govdrugbank.com While this compound has a different core structure, its potential interaction with adrenergic receptors or other G-protein coupled receptors (GPCRs) involved in cardiovascular or urogenital function warrants investigation.

Integration of Cutting-Edge Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. This integrated approach can accelerate the research and development process for this compound by providing predictive insights and rationalizing experimental findings.

Computational Approaches: Computational chemistry offers powerful tools to guide the design of next-generation analogues and to hypothesize biological targets. As demonstrated in the design of novel morphine derivatives, computational techniques can be used to predict key molecular properties and binding interactions before undertaking complex synthesis. chapman.eduresearchgate.net

Molecular Docking: This technique can be used to virtually screen this compound analogues against libraries of known protein structures, helping to prioritize potential biological targets identified in Section 8.2 (e.g., P. falciparum enzymes, HDACs).

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and the key interactions that anchor the molecule to its target.

Quantum Mechanics (QM) Calculations: High-level QM calculations can determine electronic properties such as pKa. chapman.edu This is crucial for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring the compound can reach its target in a biological system.

Experimental Validation: Computational predictions must be followed by rigorous experimental validation. Advanced biophysical and structural biology techniques are essential for confirming target engagement and elucidating the precise mechanism of action.

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics.

Structural Biology: Obtaining a high-resolution crystal structure of an this compound analogue in complex with its target protein via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) provides the ultimate proof of binding mode. This structural information is invaluable for subsequent rounds of rational, structure-based drug design.

Table 2: Integrated Methodologies for this compound Research

Methodology Type Specific Technique Application
Computational Molecular Docking Predict binding modes and prioritize biological targets.
Molecular Dynamics (MD) Assess the stability of the ligand-target complex.
Quantum Mechanics (QM) Calculate electronic properties (e.g., pKa) to guide ADME optimization. chapman.edu
Experimental Surface Plasmon Resonance (SPR) Quantify binding affinity and kinetics (on/off rates).

Development as Chemical Biology Probes for Pathway Investigation

Beyond direct therapeutic potential, a well-characterized molecule like this compound can be developed into a chemical probe. Chemical probes are powerful tools used to perturb a specific protein in its native cellular environment, allowing for detailed investigation of its biological function and role in disease pathways.

The development process involves chemically modifying the this compound core to incorporate a reporter group or a reactive handle without significantly diminishing its biological activity.

Probe Design: A minimalist linker arm would be attached to a position on the molecule that is not critical for target binding. This linker can be terminated with:

An alkyne or azide (B81097) group for bio-orthogonal "click chemistry" ligation. This allows for the attachment of various reporter tags (e.g., fluorophores for microscopy, or biotin (B1667282) for affinity purification and mass spectrometry-based proteomics).

A photoreactive group (e.g., a diazirine or benzophenone) to create a photoaffinity label. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its definitive identification.

Creation of a Negative Control: A crucial component of any chemical probe experiment is the use of a negative control. This would involve synthesizing a close structural analogue of the this compound probe that is inactive against the target. Comparing the effects of the active probe to the inactive control ensures that the observed biological phenomena are a direct result of on-target engagement.

Once developed, such probes could be used to answer fundamental biological questions. For example, a biotinylated this compound probe could be used in chemoproteomic experiments to pull down its direct protein target along with any interacting partner proteins, thereby mapping its cellular interaction network and elucidating its mechanism of action in complex biological systems.

Q & A

Q. What are the recommended protocols for synthesizing N-methyl-3-phenoxybenzamide with high purity?

Methodological Answer:

  • Stepwise synthesis : Begin with the coupling of 3-phenoxybenzoic acid with methylamine using carbodiimide-based reagents (e.g., DCC/HOBt) under anhydrous conditions at low temperatures (-50°C) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC or TLC .
  • Hazard mitigation : Conduct a pre-reaction risk assessment for reagents like methylamine (flammable, corrosive) and dichloromethane (toxic). Use fume hoods and PPE .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the methylamide group (δ\delta ~2.8–3.2 ppm for N–CH3_3) and phenoxy aromatic protons (δ\delta ~6.8–7.5 ppm) .
  • Purity analysis : Validate via high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to detect decomposition thresholds .
  • Spectrofluorometry : Assess fluorescence properties in varying pH (2.7–10.1) to determine stability under physiological conditions .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Risk assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for handling mutagenic amide derivatives. Ames II testing is advised if structural analogs show mutagenicity .
  • Ventilation : Use local exhaust ventilation (LEV) systems during synthesis to avoid inhalation of volatile intermediates (e.g., methylamine) .
  • Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal in accordance with local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during this compound synthesis?

Methodological Answer:

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce N-methylation side reactions. Control temperature at 0–5°C to slow competing acylation pathways .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance coupling efficiency. Monitor reaction progress via in-situ FTIR for real-time adjustments .
  • By-product analysis : Use LC-MS to identify and quantify impurities (e.g., over-methylated derivatives). Adjust stoichiometry of methylamine to limit excess reagent .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy, chloro) on the benzamide core and compare IC50_{50} values in enzymatic assays .
  • Data normalization : Account for variations in assay conditions (e.g., pH, solvent DMSO concentration) that may artificially inflate or suppress activity metrics .
  • Meta-analysis : Pool data from multiple studies using platforms like PubChem BioAssay to identify trends in antimicrobial vs. anticancer efficacy .

Q. What computational methods are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}/koffk_{off}) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding with active-site residues (e.g., Tyr-309 in CYP3A4) .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with observed bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data for this compound?

Methodological Answer:

  • Reproducibility checks : Repeat DSC analyses across multiple labs using standardized heating rates (10°C/min) and sample masses (2–5 mg) .
  • Environmental controls : Ensure samples are anhydrous (Karl Fischer titration) to exclude hydrolysis effects during decomposition .
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., N-phenylbenzamides) to identify trends in thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.